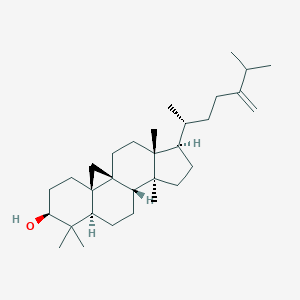

24-Methylenecycloartanol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O/c1-20(2)21(3)9-10-22(4)23-13-15-29(8)25-12-11-24-27(5,6)26(32)14-16-30(24)19-31(25,30)18-17-28(23,29)7/h20,22-26,32H,3,9-19H2,1-2,4-8H3/t22-,23-,24+,25+,26+,28-,29+,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHQMRXFDYJGII-UEBIAWITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90932442 | |

| Record name | 24-Methylidene-9,19-cyclolanostan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449-09-8 | |

| Record name | 24-Methylenecycloartanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1449-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 24-Methylene cycloartanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24-Methylidene-9,19-cyclolanostan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24-METHYLENECYCLOARTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI34181G3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Precursor: A Technical Guide to the Discovery and Isolation of 24-Methylenecycloartanol from Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

24-Methylenecycloartanol, a key pentacyclic triterpenoid, stands as a pivotal intermediate in the biosynthesis of phytosterols in a vast array of plant species. Its unique cyclopropane ring, a characteristic of the cycloartane family, and its role as a precursor to essential membrane components and signaling molecules make it a compound of significant interest. This technical guide provides an in-depth exploration of the discovery, isolation, and biological significance of this compound, tailored for researchers, scientists, and professionals in drug development. We delve into the historical context of its identification, detail its biosynthetic pathway, present comprehensive experimental protocols for its extraction and purification, and summarize quantitative data on its occurrence in various plant sources. Furthermore, this guide employs visualizations to elucidate complex biochemical pathways and experimental workflows, offering a thorough resource for the scientific community.

Discovery and Historical Context

While pinpointing the exact first report of the isolation of this compound is challenging due to the historical complexity of sterol research, its presence as a significant phytosterol precursor was recognized in the mid-20th century. Early studies on the biosynthesis of sterols in plants hinted at the existence of cyclopropane-containing intermediates. One of the earlier comprehensive studies detailing the conversion of cycloartenol and this compound into other sterols was conducted by Hall et al. in 1969, investigating their metabolism in Ochromonas malhamensis.[1][2] The isolation of cycloartenol and this compound from the false kola nuts (Garcinia kola) was also a significant early finding.[3] Since these initial discoveries, this compound has been identified in a multitude of plant species, solidifying its role as a central molecule in plant biochemistry.[4]

Biosynthesis of this compound

In plants, the biosynthesis of this compound is a critical step in the intricate pathway leading to the production of a diverse array of phytosterols. This process begins with the cyclization of 2,3-oxidosqualene to form cycloartenol, a reaction catalyzed by cycloartenol synthase.

The pivotal conversion of cycloartenol to this compound is mediated by the enzyme S-adenosyl-L-methionine:cycloartenol-C-24-methyltransferase (SMT1) .[5][6][7][8][9] This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C-24 position of the cycloartenol side chain. This methylation is the first of two such reactions in the biosynthesis of many common phytosterols.[6]

Following its synthesis, this compound serves as a substrate for a series of enzymatic reactions, including demethylation at the C-4 position and the opening of the cyclopropane ring, ultimately leading to the formation of campesterol, sitosterol, and other essential phytosterols.[10][11] It is noteworthy that some plants, like Arabidopsis, possess a dual biosynthetic pathway to phytosterols, utilizing both cycloartenol and lanosterol as precursors.[10]

Below is a diagram illustrating the key steps in the biosynthesis of this compound and its subsequent conversion.

Caption: Biosynthesis of this compound and its role as a key phytosterol precursor.

Isolation from Plant Sources

This compound is found in various plant tissues, often as part of a complex mixture of lipids and other secondary metabolites. Its isolation requires a multi-step process involving extraction, fractionation, and purification.

Quantitative Data

The concentration of this compound varies significantly among plant species and even within different tissues of the same plant. The following table summarizes available quantitative data from selected plant sources.

| Plant Species | Plant Part | Method of Quantification | Yield of this compound | Reference(s) |

| Euphorbia glareosa | Latex | 1H NMR | ~16% of dry weight | [5] |

| Euphorbia amygdaloides | Latex | 1H NMR | ~30% of dry weight | [5] |

| Euphorbia palustris | Latex | 1H NMR | ~20% of dry weight | [5] |

| Oryza sativa (Rice) | Bran Oil (Ethanol Fraction) | HPTLC | 1.02% (as ferulate ester) | [12][13] |

Experimental Protocols

The following protocols provide a general framework for the isolation and purification of this compound from plant material. The specific conditions may need to be optimized depending on the plant source and the scale of the extraction.

This protocol is a generalized procedure for the initial extraction of triterpenoids from dried plant material.

Caption: A generalized workflow for the extraction and initial fractionation of triterpenoids.

Methodology:

-

Plant Material Preparation: The selected plant material (e.g., leaves, stems, latex) is dried to a constant weight and finely powdered to increase the surface area for extraction.

-

Extraction: The powdered material is extracted with a nonpolar solvent such as n-hexane, petroleum ether, or chloroform. This can be done by maceration (soaking at room temperature for an extended period) or more efficiently using a Soxhlet apparatus.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude lipid extract.

-

Saponification (Optional): If this compound is present as esters (e.g., ferulates in rice bran), the crude extract is subjected to saponification. This involves refluxing the extract with an alcoholic solution of a strong base (e.g., potassium hydroxide) to hydrolyze the ester bonds.

-

Fractionation: The saponified (or non-saponified) extract is then subjected to liquid-liquid extraction. The unsaponifiable fraction, which contains the free sterols including this compound, is extracted into a nonpolar solvent like diethyl ether or ethyl acetate.

This protocol describes the purification of this compound from the crude triterpenoid fraction using column chromatography.

Methodology:

-

Column Preparation: A glass column is packed with a suitable stationary phase, most commonly silica gel, slurried in a nonpolar solvent (e.g., hexane).

-

Sample Loading: The concentrated unsaponifiable fraction is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.

-

Elution: The column is eluted with a solvent gradient of increasing polarity. A common gradient starts with pure hexane and gradually increases the proportion of a more polar solvent like ethyl acetate or acetone.

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Analysis of Fractions: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. The TLC plate is typically visualized by spraying with a reagent like anisaldehyde-sulfuric acid and heating, which produces a characteristic color for triterpenoids.

-

Pooling and Crystallization: Fractions containing pure or highly enriched this compound are pooled, and the solvent is evaporated. The purified compound can often be crystallized from a suitable solvent system (e.g., methanol-chloroform) to obtain a high-purity solid.

This method is adapted from a published procedure for the isolation of 24-methylenecycloartanyl ferulate from rice bran oil.[12][13][14]

Methodology:

-

Sample Preparation: Crude rice bran oil is extracted multiple times with ethanol to enrich the fraction containing γ-oryzanol (a mixture of ferulate esters, including 24-methylenecycloartanyl ferulate). The ethanol extracts are combined and concentrated.

-

HPTLC Plate Preparation: A pre-coated silica gel HPTLC plate is activated by heating.

-

Sample Application: The concentrated ethanol extract is applied as a band onto the HPTLC plate.

-

Chromatographic Development: The plate is developed in a suitable mobile phase, such as a mixture of toluene, ethyl acetate, and methanol (e.g., in a ratio of 15.0:1.7:3.3, v/v/v).

-

Visualization and Isolation: The separated bands are visualized under UV light. The band corresponding to 24-methylenecycloartanyl ferulate is scraped from the plate.

-

Elution: The compound is eluted from the silica gel using a suitable solvent (e.g., methanol).

-

Purification: The eluted solution is filtered and concentrated to yield the purified compound.

Chemical Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the carbon skeleton and the stereochemistry of the molecule. Key characteristic signals in the 1H NMR spectrum include those for the cyclopropane ring protons and the exocyclic methylene protons.

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups, such as the hydroxyl group.

Biological Significance and Signaling

This compound's primary role in plants is as a crucial intermediate in the biosynthesis of essential phytosterols. These phytosterols are integral components of plant cell membranes, where they regulate fluidity and permeability.

While direct signaling roles for this compound are not as well-defined as for some downstream products, its position in the biosynthetic pathway implies a critical regulatory function. The flux through the phytosterol pathway, which is initiated by the formation of this compound, has profound effects on plant growth and development. For instance, mutations in the SMT1 gene, which encodes the enzyme that produces this compound, lead to severe developmental defects in plants, highlighting the importance of this metabolic step.[7][15]

Phytosterols, the downstream products of this compound, are precursors to brassinosteroids, a class of plant hormones that regulate a wide range of developmental processes, including cell elongation, division, and differentiation. Therefore, the synthesis of this compound is an essential upstream event in brassinosteroid signaling.

The logical relationship between this compound and its downstream effects is depicted in the following diagram.

Caption: The central role of this compound in phytosterol-mediated plant processes.

Conclusion and Future Perspectives

This compound remains a molecule of fundamental importance in plant biology. Its discovery and the elucidation of its biosynthetic pathway have been pivotal in understanding the complex world of phytosterols. The isolation and purification of this compound, while challenging, are essential for further research into its biological activities and potential applications.

Future research should focus on several key areas. A more comprehensive quantitative analysis of this compound across a wider range of plant species would provide valuable data for comparative biochemistry and for identifying rich natural sources. Furthermore, a deeper investigation into the specific signaling roles of this compound, independent of its function as a precursor, could reveal novel regulatory mechanisms in plant growth and development. For drug development professionals, understanding the biosynthesis of this and other phytosterols could open avenues for the development of new herbicides or plant growth regulators that target specific enzymes in the pathway. The continued exploration of this enigmatic precursor will undoubtedly yield further insights into the intricate and fascinating biochemistry of the plant kingdom.

References

- 1. scispace.com [scispace.com]

- 2. The conversion of lanosterol, cycloartenol and this compound into poriferasterol by Ochromonas malhamensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The isolation of cycloartenol and this compound from false kola nuts (Garcinia kola Heckel) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. STEROL METHYLTRANSFERASE 1 Controls the Level of Cholesterol in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 7. Sterol methyltransferase 1 controls the level of cholesterol in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sterol C-24 Methyltransferase Type 1 Controls the Flux of Carbon into Sterol Biosynthesis in Tobacco Seed - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Phytosterol Biosynthesis by Azasterols [mdpi.com]

- 10. pnas.org [pnas.org]

- 11. Phytosterol biosynthesis in banana peel. Initial removal of the 4α-methyl group of this compound during its conversion into cycloeucalenol in Musa sapientum - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Isolation and Structure Determination of 24-Methylenecycloartanyl Ferulate from Indian Rice Bran and Its Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation and Structure Determination of 24-Methylenecycloartanyl Ferulate from Indian Rice Bran and Its Quantitative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

natural sources of 24-Methylenecycloartanol

An In-Depth Technical Guide to the Natural Sources of 24-Methylenecycloartanol for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound is a pentacyclic triterpenoid alcohol that serves as a crucial intermediate in the biosynthesis of phytosterols in a wide array of plant species. Its presence in various medicinal and food plants has garnered interest for its potential pharmacological activities, including antidiabetic properties. This technical guide provides a comprehensive overview of the , quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway. This document is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound (C₃₁H₅₂O) is a cycloartane-type triterpenoid, a class of compounds characterized by a cyclopropane ring incorporated into a tetracyclic steroid-like nucleus.[1] It is a key intermediate in the biosynthesis of various phytosterols in plants, positioned downstream of cycloartenol.[2] Unlike animals and fungi, which primarily utilize the lanosterol pathway for sterol synthesis, most plants employ a pathway that begins with the cyclization of 2,3-oxidosqualene to cycloartenol. This compound is formed from cycloartenol via a methylation step and is a precursor to important plant sterols like campesterol.[3]

The compound has been isolated from a diverse range of plant families and has been identified in various plant tissues, including latex, bark, leaves, and rhizomes.[2][4] Beyond its fundamental role in plant biochemistry, this compound and its derivatives have demonstrated noteworthy biological activities, making them interesting candidates for further investigation in drug discovery and development.

Natural Sources of this compound

This compound is widely distributed throughout the plant kingdom. It has been identified in numerous plant families, from common cereals to tropical trees. The following sections and table summarize the known botanical sources of this compound.

Plant Families and Species

An extensive literature survey reveals the presence of this compound in the following plant families and species, among others:

-

Moraceae: Notably found in Ficus krishnae.[5]

-

Euphorbiaceae: Present in the latex of various Euphorbia species.[3]

-

Poaceae: Found in cereals such as barley (Hordeum vulgare) and rice (Oryza sativa), often as ferulate esters.[6]

-

Asteraceae: Isolated from Scorzonera undulata ssp. alexandrina.

-

Hypoxidaceae: Identified in the rhizomes of Curculigo orchioides.[7]

-

Clusiaceae: Isolated from the nuts of Garcinia kola.[4]

-

Loranthaceae: Detected in the whole plants of Macrosolen bidoupensis.[8][9]

-

Orchidaceae: Found in members of the Epidendrum genus.[2]

-

Rubiaceae: Identified in the genus Psychotria.[1]

-

Lamiaceae: Present in the genus Sideritis.[1]

-

Solanaceae: Found in several genera within this family.[2]

Additionally, tissue cultures of plants such as Rabdosia japonica, Physalis peruviana, and Trichosanthes kirilowii have been shown to produce this compound.[10]

Quantitative Data

Quantitative analysis of this compound across different plant sources is not extensively documented, with many studies focusing on isolation and structural elucidation. The available data, while limited, is summarized in Table 1. It is important to note that concentrations can vary significantly based on the plant part, geographical location, and analytical methods used.

| Plant Species | Plant Part | Compound Form | Concentration | Reference |

| Ficus krishnae | Stem Bark | Free Alcohol | Ratio of Cycloartenol to this compound is 2.27:1.00 | [5] |

| Hordeum vulgare (Barley) | Bran | 24-Methylenecycloartanyl ferulate | Approx. 8.6 µg/g of bran (0.86 mg from 100g) | [4] |

| Euphorbia species | Latex | Free Alcohol | Qualitatively high levels reported, used for antifungal defense | [3] |

Note: The data is limited and direct comparisons are challenging due to variations in reported units and compound forms.

Biosynthesis of this compound

In higher plants, the biosynthesis of sterols predominantly follows the cycloartenol pathway. This compound is a pivotal intermediate in this metabolic sequence. The pathway begins with the cyclization of 2,3-oxidosqualene.

Experimental Protocols

The extraction, isolation, and quantification of this compound involve multi-step procedures. Below are detailed methodologies synthesized from various cited experiments.

General Experimental Workflow

The overall process for isolating and identifying this compound from a plant matrix is outlined in the following diagram.

Detailed Methodologies

4.2.1. Extraction from Plant Material (e.g., Garcinia kola nuts)

-

Sample Preparation: Air-dry the plant material (e.g., nuts) at room temperature and grind into a coarse powder.

-

Extraction: Perform a hot continuous extraction (Soxhlet) on the powdered material using light petroleum (boiling point range 60-80°C) for 24 hours.[4]

-

Concentration: Remove the solvent from the extract under reduced pressure using a rotary evaporator to yield a crude oily residue.

4.2.2. Isolation and Purification (e.g., from Scorzonera extract)

-

Initial Fractionation: Subject the crude extract to column chromatography on silica gel.

-

Elution Gradient: Elute the column with a gradient of solvents, starting with a non-polar solvent like cyclohexane and gradually increasing the polarity with a solvent like dichloromethane. For example, a gradient of cyclohexane/dichloromethane (100:0, 99:1, 97:3, 95:5, etc.) can be used.

-

Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) with an appropriate solvent system.

-

Purification: Combine fractions containing the compound of interest and subject them to further purification steps, such as chromatography on a Sephadex LH-20 column or preparative HPLC, if necessary to achieve high purity.

4.2.3. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation and Saponification:

-

Extract a known weight (e.g., 50-100 mg) of dried plant material with a suitable solvent like ethyl acetate.

-

Saponify the extract by heating at 90°C for 1 hour in a methanolic potassium hydroxide solution (1 M) to hydrolyze any esters.

-

Extract the unsaponifiable fraction with hexane.

-

-

Derivatization:

-

Evaporate the hexane extract to dryness under a stream of nitrogen.

-

Add a silylating agent (e.g., BSTFA with 1% TMCS) to the dry residue and heat at 60°C for 30 minutes to convert the hydroxyl group of this compound to a more volatile trimethylsilyl (TMS) ether.

-

-

GC-MS Analysis:

-

Resuspend the derivatized sample in hexane.

-

Inject an aliquot (e.g., 1 µL) into a GC-MS system equipped with a capillary column (e.g., HP-5MS).

-

Use a suitable temperature program, for example: initial temperature of 100°C, ramp to 250°C at 15°C/min, then ramp to 300°C at 5°C/min and hold for 10 minutes.

-

The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

-

-

Quantification:

-

Identify the this compound-TMS peak based on its retention time and mass spectrum.

-

Quantify the compound by creating a calibration curve using an authentic standard and an internal standard (e.g., 5α-cholestane).

-

4.2.4. Structural Elucidation by NMR Spectroscopy

-

Sample Preparation: Dissolve a purified sample (typically 1-5 mg) of this compound in a deuterated solvent (e.g., CDCl₃).

-

1D NMR: Acquire ¹H and ¹³C NMR spectra. Key characteristic signals for this compound include the two upfield doublet signals for the cyclopropane methylene protons (around δ 0.33 and 0.56 ppm in the ¹H spectrum) and the exocyclic methylene signals (around δ 4.67 and 4.72 ppm).

-

2D NMR: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to confirm the structure and assign all proton and carbon signals unambiguously.

Conclusion

This compound is a widely distributed triterpenoid in the plant kingdom, playing a central role in phytosterol biosynthesis. Its presence in various edible and medicinal plants, coupled with emerging evidence of its bioactivity, underscores its importance as a target for natural product research. This guide provides a foundational resource for scientists, offering a summary of its natural sources, a framework for its extraction and analysis, and a visualization of its biochemical origins. Further quantitative studies across a broader range of plant species are warranted to fully understand its distribution and to exploit its potential for pharmaceutical and nutraceutical applications.

References

- 1. Showing Compound 24-Methylenecycloartan-3-ol (FDB014438) - FooDB [foodb.ca]

- 2. Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In-depth characterization of cycloartane triterpenoids and discovery of species-specific markers from three Cimicifuga species guided by a strategy that integrates in-source fragment elimination, diagnostic ion recognition, and feature-based molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The isolation of cycloartenol and this compound from false kola nuts (Garcinia kola Heckel) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Isolation and Structure Determination of 24-Methylenecycloartanyl Ferulate from Indian Rice Bran and Its Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. Cycloartane triterpenoids from Kleinhovia hospita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN101590008B - A composition preparation and purification process of 24-methylene cycloartenyl ferulic acid ester - Google Patents [patents.google.com]

The 24-Methylenecycloartanol Biosynthetic Pathway: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the 24-methylenecycloartanol biosynthetic pathway in plants. This pathway is a critical branch of phytosterol metabolism, leading to the formation of essential structural components of cell membranes and precursors for brassinosteroid hormones. This document outlines the core enzymatic steps, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the pathway and associated workflows to support advanced research and development in plant biology and drug discovery.

Introduction

Plant sterols, or phytosterols, are a diverse group of isoprenoid-derived lipids that are fundamental to plant life. They are integral components of cellular membranes, where they modulate fluidity and permeability. Furthermore, specific phytosterols serve as precursors for the synthesis of brassinosteroids, a class of phytohormones that regulate a wide array of developmental processes. The biosynthesis of phytosterols in plants primarily proceeds via the cycloartenol pathway, distinguishing it from the lanosterol pathway observed in fungi and animals. A key initial step in the diversification of plant sterols is the methylation of cycloartenol at the C-24 position, which produces this compound. This reaction is a committed step towards the synthesis of major C28 and C29 sterols like campesterol and sitosterol. Understanding the intricacies of the this compound biosynthetic pathway is therefore crucial for fields ranging from plant science to human health and nutrition.

The Biosynthetic Pathway

The synthesis of this compound begins with cycloartenol, the first cyclic precursor in plant sterol biosynthesis. The pathway involves a series of enzymatic reactions, with the initial and rate-limiting step being the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C-24 position of cycloartenol.

The core reaction is as follows:

Cycloartenol + S-Adenosyl-L-methionine → this compound + S-Adenosyl-L-homocysteine

This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:Δ24-sterol-C-methyltransferase (SMT1) . Following its synthesis, this compound serves as a substrate for a series of downstream enzymes that collectively lead to the production of a wide array of phytosterols. These subsequent steps include demethylations at the C-4 position, isomerization of the cyclopropane ring, and further modifications of the side chain.

Pathway Diagram

Caption: Biosynthetic pathway of this compound from squalene.

Quantitative Data

The efficiency of the key enzymatic step in the this compound biosynthetic pathway, catalyzed by SMT1, has been characterized. The following table summarizes the kinetic parameters for SMT1 from Arabidopsis thaliana expressed in E. coli, with cycloartenol as the substrate.

| Enzyme Source | Substrate | Apparent Km (µM) | Apparent Vmax (pmol min-1 mg-1 protein) | Reference |

| Arabidopsis thaliana SMT1 (expressed in E. coli) | Cycloartenol | 42 | 5.2 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.

SMT1 Enzyme Activity Assay

This protocol is adapted for the measurement of SMT1 activity in plant protein extracts.

Materials:

-

Plant tissue (e.g., young leaves, seedlings)

-

Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 1 mM EDTA, 1 mM DTT, 1 mM PMSF

-

Substrate solution: Cycloartenol dissolved in a minimal amount of acetone or Tween 80 and diluted in assay buffer.

-

Radiolabeled co-substrate: [methyl-3H]S-adenosyl-L-methionine ([3H]SAM)

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT

-

Scintillation cocktail and vials

-

Liquid nitrogen, mortar, and pestle

-

Microcentrifuge

Procedure:

-

Protein Extraction:

-

Harvest and weigh fresh plant tissue.

-

Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Add ice-cold extraction buffer to the powdered tissue and continue grinding until a homogenous slurry is formed.

-

Transfer the homogenate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant containing the crude protein extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Set up the reaction mixture in a microcentrifuge tube on ice. A typical 100 µL reaction includes:

-

50-100 µg of crude protein extract

-

Varying concentrations of cycloartenol (for kinetic analysis) or a fixed saturating concentration (e.g., 50 µM).

-

50 µM [3H]SAM (specific activity typically 15-80 Ci/mmol).

-

Assay buffer to a final volume of 100 µL.

-

-

Initiate the reaction by adding the protein extract.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 200 µL of 10% (w/v) KOH in methanol.

-

Saponify the mixture at 80°C for 1 hour to hydrolyze any lipids.

-

Extract the sterols by adding 500 µL of n-hexane and vortexing vigorously.

-

Centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Transfer the upper hexane phase to a scintillation vial.

-

Evaporate the hexane under a stream of nitrogen.

-

Add scintillation cocktail to the vial and measure the incorporated radioactivity using a liquid scintillation counter.

-

Phytosterol Extraction and Quantification by GC-MS

This protocol outlines a general procedure for the extraction and analysis of cycloartenol and this compound from plant tissues.

Materials:

-

Plant tissue

-

Internal standard (e.g., epicoprostanol)

-

2 M KOH in 80% ethanol

-

n-Hexane

-

Pyridine

-

Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Extraction and Saponification:

-

Weigh the lyophilized and ground plant tissue (e.g., 100 mg).

-

Add a known amount of the internal standard.

-

Add 2 mL of 2 M KOH in 80% ethanol.

-

Incubate at 80°C for 1 hour with occasional vortexing to saponify the lipids.

-

Allow the mixture to cool to room temperature.

-

Add 2 mL of water and 2 mL of n-hexane. Vortex vigorously for 1 minute.

-

Centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer to a new tube.

-

Repeat the hexane extraction two more times and pool the hexane fractions.

-

Evaporate the pooled hexane to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried sterol extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

-

Cap the tube tightly and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) ethers.

-

Cool the sample to room temperature before GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

Use a capillary column suitable for sterol analysis (e.g., DB-5ms).

-

A typical temperature program starts at 180°C, holds for 1 minute, then ramps to 280°C at 10°C/min, and holds for 20 minutes.

-

The mass spectrometer can be operated in full scan mode to identify the sterols based on their mass spectra and retention times compared to authentic standards. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity and specificity.

-

Experimental Workflow Diagram

References

The Biological Role of 24-Methylenecycloartanol in Plant Metabolism: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

24-Methylenecycloartanol is a pivotal tetracyclic triterpenoid alcohol that serves as a key intermediate in the biosynthesis of phytosterols and brassinosteroids in plants. Occupying a central branch point in the isoprenoid pathway, its metabolic fate has profound implications for plant growth, development, and adaptation to environmental stressors. This technical guide provides a comprehensive overview of the biological role of this compound, detailing its biosynthetic pathway, its function as a metabolic precursor, and its involvement in stress responses. The guide includes detailed experimental protocols for the analysis of this compound and presents quantitative data in structured tables. Furthermore, key pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its complex role in plant metabolism.

Introduction

Phytosterols are essential components of plant cell membranes, where they regulate fluidity and permeability.[1] Beyond their structural role, they are precursors to a class of steroid hormones known as brassinosteroids, which are critical for a wide range of developmental processes. The biosynthesis of the vast majority of phytosterols proceeds through the isoprenoid pathway, with 2,3-oxidosqualene undergoing cyclization to form cycloartenol, a reaction unique to photosynthetic organisms.[2] A crucial subsequent step is the methylation of cycloartenol at the C-24 position, catalyzed by the enzyme S-adenosyl-L-methionine:C-24-sterol-methyltransferase (SMT1), to produce this compound.[1][3] This reaction marks a critical juncture, committing the metabolic flux towards the synthesis of C24-alkylated sterols, which are characteristic of higher plants.

Biosynthesis of this compound

The formation of this compound is an integral part of the larger phytosterol biosynthetic pathway, which originates from the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids. These pathways provide the five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The biosynthesis of this compound can be summarized in the following key steps:

-

Isoprenoid unit formation: Acetyl-CoA is converted to IPP via the MVA pathway.

-

Squalene synthesis: Farnesyl pyrophosphate (FPP) is formed from IPP and DMAPP, and two molecules of FPP are condensed to form squalene.

-

Cyclization: Squalene is epoxidized to 2,3-oxidosqualene, which is then cyclized by cycloartenol synthase to form cycloartenol.

-

Methylation: Cycloartenol is methylated at the C-24 position by SMT1, using S-adenosyl-L-methionine (SAM) as the methyl donor, to yield this compound.[1][3]

Biosynthesis of this compound.

Role as a Metabolic Intermediate

This compound is not an end product but a critical intermediate that is further metabolized to produce a diverse array of phytosterols and brassinosteroids.

Precursor to Phytosterols

Following its synthesis, this compound undergoes a series of enzymatic reactions, including demethylations at the C-4 and C-14 positions, isomerization, and reduction, to yield major phytosterols such as campesterol, sitosterol, and stigmasterol. The initial step in this conversion is the opening of the cyclopropane ring to form cycloeucalenol.

Metabolic fate of this compound.

Precursor to Brassinosteroids

Campesterol, a direct downstream product of this compound, is the primary precursor for the biosynthesis of brassinosteroids. These plant hormones regulate a multitude of physiological processes, including cell elongation, division, differentiation, and responses to light.

Biological Functions and Importance

The metabolic products derived from this compound are indispensable for normal plant growth and development.

-

Membrane Integrity: Phytosterols, particularly sitosterol and stigmasterol, are integral components of the plasma membrane and other cellular membranes, where they modulate fluidity and permeability, and are involved in the formation of lipid rafts.[1]

-

Hormonal Regulation: Brassinosteroids, synthesized from campesterol, are essential for a wide array of developmental processes. Mutants deficient in brassinosteroid biosynthesis or signaling exhibit severe dwarfism, reduced fertility, and altered leaf morphology.

-

Embryogenesis: Proper sterol composition, which is dependent on the flux through the this compound pathway, is critical for correct embryogenesis. For instance, Arabidopsis mutants with defects in SMT1 exhibit abnormal embryo development.[1]

Role in Plant Stress Responses

Plants, being sessile organisms, have evolved intricate mechanisms to cope with various environmental stresses. Phytosterols and their derivatives play a significant role in these adaptive responses. While direct quantitative data for this compound under various stresses is not always available, the general trends observed for phytosterols suggest its responsive role.

Abiotic Stress

-

Drought Stress: Under drought conditions, plants often exhibit alterations in their membrane composition to maintain integrity and reduce water loss. Changes in the levels of major phytosterols have been reported, suggesting a responsive modulation of the biosynthetic pathway originating from this compound.

-

Salinity Stress: High salt concentrations impose both osmotic and ionic stress on plants. Adjustments in membrane sterol content are thought to be a part of the adaptive mechanism to maintain ion homeostasis and membrane function.

-

Temperature Stress: Both high and low temperatures can disrupt membrane fluidity. Plants can acclimate by altering the ratio of different sterols, a process that is directly linked to the metabolism of this compound.

-

Heavy Metal Stress: Exposure to heavy metals can induce oxidative stress. While the primary response involves antioxidant systems, changes in membrane composition, including sterol levels, may contribute to tolerance by stabilizing membranes.

Biotic Stress

Phytosterols and brassinosteroids are also implicated in plant defense against pathogens and herbivores. They can act as signaling molecules to activate defense gene expression and can also be precursors for the synthesis of defense-related secondary metabolites.

Quantitative Data

The concentration of this compound and its downstream products can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

| Plant Species | Tissue | Compound | Concentration (µg/g dry weight) | Reference |

| Arabidopsis thaliana | Seedlings | Campesterol | ~250 | Diener et al., 2000 |

| Arabidopsis thaliana | Seedlings | Sitosterol | ~1500 | Diener et al., 2000 |

| Nicotiana tabacum | Seeds | Cycloartenol | ~50 | Holmberg et al., 2002 |

| Nicotiana tabacum | Seeds | Campesterol | ~300 | Holmberg et al., 2002 |

| Nicotiana tabacum | Seeds | Sitosterol | ~1500 | Holmberg et al., 2002 |

| Oryza sativa (Rice Bran) | Bran | 24-Methylenecycloartanyl ferulate | 1.02% of ethanol fraction | Ghorpade et al., 2017 |

Note: Direct quantitative data for this compound is often limited as it is a transient intermediate. The table provides data for its precursor and major downstream products to indicate the metabolic flux through this pathway.

Experimental Protocols

Extraction and Quantification of Phytosterols (including this compound) by GC-MS

This protocol provides a general framework for the analysis of phytosterols from plant tissues.

1. Sample Preparation:

- Lyophilize plant tissue to a constant weight.

- Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

2. Extraction:

- Weigh approximately 100 mg of the powdered tissue into a glass tube.

- Add an internal standard (e.g., 5α-cholestane) for quantification.

- Add 5 mL of a chloroform:methanol (2:1, v/v) mixture.

- Vortex thoroughly and incubate at 60°C for 1 hour with occasional shaking.

- Centrifuge at 3000 x g for 10 minutes and collect the supernatant.

- Repeat the extraction twice more and pool the supernatants.

3. Saponification (to hydrolyze sterol esters):

- Evaporate the pooled supernatant to dryness under a stream of nitrogen.

- Add 2 mL of 1 M KOH in 90% ethanol.

- Incubate at 80°C for 1 hour.

- Allow to cool to room temperature.

4. Extraction of Unsaponifiables:

- Add 2 mL of water and 4 mL of n-hexane to the saponified extract.

- Vortex vigorously and centrifuge to separate the phases.

- Collect the upper hexane phase.

- Repeat the hexane extraction twice more and pool the hexane fractions.

- Evaporate the pooled hexane to dryness under nitrogen.

5. Derivatization:

- To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

- Incubate at 70°C for 1 hour to form trimethylsilyl (TMS) ethers.

- Evaporate the derivatization reagents under nitrogen and redissolve the residue in 100 µL of n-hexane.

6. GC-MS Analysis:

- GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Injector Temperature: 280°C.

- Oven Temperature Program: Start at 180°C, hold for 1 min, ramp to 280°C at 5°C/min, and hold for 20 min.

- MS Interface Temperature: 290°C.

- Ion Source Temperature: 230°C.

- Mass Range: m/z 50-650.

- Identification: Compare retention times and mass spectra with authentic standards of this compound and other phytosterols.

- Quantification: Use the peak area of the internal standard to calculate the concentration of each phytosterol.

"Plant Tissue" -> "Lyophilization & Grinding" [label="Step 1"];

"Lyophilization & Grinding" -> "Solvent Extraction\n(Chloroform:Methanol)" [label="Step 2"];

"Solvent Extraction\n(Chloroform:Methanol)" -> "Saponification\n(KOH in Ethanol)" [label="Step 3"];

"Saponification\n(KOH in Ethanol)" -> "Hexane Extraction" [label="Step 4"];

"Hexane Extraction" -> "Derivatization (BSTFA)" [label="Step 5"];

"Derivatization (BSTFA)" -> "GC-MS Analysis" [label="Step 6"];

"GC-MS Analysis" -> "Data Analysis\n(Identification & Quantification)";

"GC-MS Analysis" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

}

GC-MS experimental workflow for phytosterol analysis.

In Vitro Enzyme Assay for Sterol C-24 Methyltransferase (SMT1)

This protocol is for determining the activity of SMT1 in plant microsomal fractions.

1. Preparation of Microsomal Fraction:

- Homogenize fresh plant tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 5% (w/v) polyvinylpyrrolidone).

- Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 20 min at 4°C to remove cell debris.

- Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

- Resuspend the pellet in a small volume of the extraction buffer without polyvinylpyrrolidone.

- Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Enzyme Assay:

- The reaction mixture (total volume of 200 µL) should contain:

- 100 mM potassium phosphate buffer (pH 7.5)

- 1-2 mg/mL of microsomal protein

- 50 µM Cycloartenol (substrate)

- 100 µM S-adenosyl-L-[methyl-¹⁴C]methionine (radiolabeled methyl donor)

- Initiate the reaction by adding the radiolabeled SAM.

- Incubate at 30°C for 1-2 hours.

- Stop the reaction by adding 1 mL of 10% KOH in methanol and heat at 80°C for 30 minutes (saponification).

3. Product Extraction and Analysis:

- Extract the unsaponifiable lipids with n-hexane as described in Protocol 7.1.

- Separate the sterols by thin-layer chromatography (TLC) on a silica gel plate using a solvent system such as hexane:diethyl ether (4:1, v/v).

- Visualize the sterol bands under UV light after spraying with a fluorescent dye (e.g., 0.05% primuline in 80% acetone).

- Scrape the band corresponding to this compound (identified using a co-chromatographed standard) into a scintillation vial.

- Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

- Calculate the enzyme activity based on the amount of radiolabel incorporated into the product.

Conclusion

This compound stands as a cornerstone of phytosterol and brassinosteroid biosynthesis in plants. Its formation represents a key regulatory point that dictates the flow of carbon into essential structural and signaling molecules. A thorough understanding of the biosynthesis and metabolic fate of this compound is crucial for elucidating the mechanisms of plant growth, development, and adaptation to environmental challenges. The experimental protocols and data presented in this guide provide a valuable resource for researchers and scientists aiming to investigate the multifaceted roles of this important metabolite. For drug development professionals, understanding the enzymes involved in the biosynthesis of this compound, such as SMT1, may offer novel targets for the development of specific herbicides or plant growth regulators.

References

24-Methylenecycloartanol: A Key Precursor in Phytosterol Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phytosterols, a diverse group of steroid alcohols naturally occurring in plants, are integral components of cellular membranes and precursors to a wide array of bioactive molecules, including brassinosteroids. Their structural similarity to cholesterol has made them a focus of research in drug development, particularly for their cholesterol-lowering effects. The biosynthesis of major phytosterols, such as campesterol and β-sitosterol, proceeds through a complex pathway originating from cycloartenol. A critical intermediate in this pathway is 24-methylenecycloartanol, the product of the first methylation step. This technical guide provides a detailed overview of the enzymatic conversion of this compound to downstream phytosterols, presenting key quantitative data, experimental protocols, and visual representations of the biochemical processes.

The Biosynthetic Pathway from this compound

The conversion of this compound to major phytosterols like campesterol and sitosterol involves a series of enzymatic reactions primarily occurring at the endoplasmic reticulum. The key transformations include the removal of two methyl groups at the C-4 position, isomerization of the cyclopropane ring, and modifications to the sterol side chain.

Key Enzymatic Steps

-

C-4 Demethylation: This process involves a multi-enzyme complex that sequentially removes the two methyl groups at the C-4 position. For the conversion of this compound, the first demethylation is crucial. This is catalyzed by a sterol C-4 demethylation complex, which includes:

-

Sterol 4α-methyl oxidase (SMO): This enzyme, belonging to the SMO1 family in plants, oxidizes the 4α-methyl group of 4,4-dimethylsterols like this compound.[1][2]

-

4α-carboxysterol-C3-dehydrogenase/C4-decarboxylase (CSD): This enzyme catalyzes the NAD+-dependent oxidative decarboxylation of the 4α-carboxy intermediate.[3]

-

Sterone keto-reductase (SKR): This NADPH-dependent enzyme reduces the 3-keto group back to a 3β-hydroxyl group.[4]

-

-

Cyclopropyl Isomerization: Following the first C-4 demethylation, the resulting cycloeucalenol undergoes opening of the 9β,19-cyclopropane ring, a reaction catalyzed by cycloeucalenol cycloisomerase (CPI) . This step is critical for converting the cyclopropylsterol into a typical tetracyclic sterol nucleus.

-

Further Demethylation and Isomerization: Subsequent enzymatic steps, including the second C-4 demethylation (involving the SMO2 family of enzymes) and various isomerizations and reductions in the sterol nucleus, lead to the formation of key intermediates like obtusifoliol and lophenol.

-

Side Chain Modification: The final steps in the biosynthesis of campesterol and sitosterol involve modifications of the side chain, including a second methylation for sitosterol biosynthesis catalyzed by sterol C-24 methyltransferase 2 (SMT2) and reduction of the C-24(28) double bond.

Quantitative Data

The following tables summarize available quantitative data for key enzymes in the phytosterol biosynthesis pathway starting from cycloartenol, the precursor to this compound.

Table 1: Kinetic Parameters of Sterol C24-Methyltransferase (SMT1)

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| Soybean (recombinant) | Cycloartenol | - | 0.01 | [5] |

| Soybean (recombinant) | 24-fluorocycloartenol | 32 (Ki) | 0.00033 | [1] |

| Chlamydomonas reinhardtii | Cycloartenol | 25 | - | [6] |

Note: kcat values are often reported as Vmax in older literature and may require conversion. Data for the C4-demethylation enzyme complex on this compound intermediates is limited.

Table 2: Quantitative Analysis of Sterol Intermediates in Arabidopsis thaliana

| Sterol | Wild-Type (Col-0) (% of total sterols) | smo1-1 smo1-2/+ (% of total sterols) | Reference |

| 24-Methylene cycloartanol | Not detected | 15.2 | [7] |

| Cycloeucalenol | 1.5 | 1.1 | [7] |

| Campesterol | 22.8 | 18.5 | [7] |

| Sitosterol | 58.1 | 48.7 | [7] |

| Cholesterol | 1.8 | 1.9 | [7] |

Note: This table illustrates the accumulation of the substrate of the SMO1 enzyme, this compound, in a mutant background, highlighting the enzyme's critical role.

Experimental Protocols

Protocol 1: Extraction and Analysis of Phytosterols by GC-MS

This protocol provides a general workflow for the extraction, derivatization, and analysis of phytosterols from plant tissues.

1. Sample Preparation and Lipid Extraction: a. Freeze-dry plant tissue and grind to a fine powder. b. Accurately weigh approximately 100 mg of dried tissue. c. Add an internal standard (e.g., 5α-cholestane or epicoprostanol). d. Extract total lipids using a chloroform:methanol (2:1, v/v) mixture. Vortex thoroughly and centrifuge to separate phases. e. Collect the lower organic phase. Repeat the extraction twice. f. Combine the organic phases and evaporate to dryness under a stream of nitrogen.

2. Saponification: a. To the dried lipid extract, add 2 mL of 1 M KOH in 95% ethanol. b. Incubate at 80°C for 1 hour to hydrolyze sterol esters. c. Cool the mixture and add 1 mL of deionized water.

3. Extraction of Unsaponifiables: a. Extract the unsaponifiable fraction (containing free sterols) three times with 2 mL of n-hexane. b. Combine the hexane fractions and wash with deionized water until the aqueous phase is neutral. c. Evaporate the hexane extract to dryness under nitrogen.

4. Derivatization: a. To the dried unsaponifiable fraction, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). b. Incubate at 70°C for 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.[8]

5. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into a GC-MS system equipped with a capillary column suitable for sterol analysis (e.g., DB-5MS). b. Use a temperature program that effectively separates the different sterol TMS ethers. A typical program might start at 180°C, ramp to 280°C, and hold. c. Use electron ionization (EI) and scan a mass range of m/z 50-650. d. Identify and quantify sterols based on their retention times and mass spectra compared to authentic standards.[9][10]

Protocol 2: In Vitro Enzyme Assay for Sterol 4α-methyl oxidase (SMO1)

This protocol describes a general method for assaying SMO1 activity using microsomal preparations.

1. Preparation of Microsomes: a. Homogenize fresh plant tissue (e.g., maize embryos) in a cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing sucrose, EDTA, and reducing agents). b. Filter the homogenate and centrifuge at low speed (e.g., 10,000 x g) to remove cell debris. c. Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction. d. Resuspend the microsomal pellet in a suitable buffer.

2. Enzyme Assay: a. Prepare a reaction mixture containing:

- Microsomal protein (e.g., 100-500 µg)

- Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

- NADPH or an NADPH-regenerating system

- Substrate: radiolabeled or non-radiolabeled this compound solubilized with a detergent like Triton X-100. b. Initiate the reaction by adding the substrate. c. Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes). d. Stop the reaction by adding a solution of alcoholic KOH.

3. Product Analysis: a. Saponify the reaction mixture to hydrolyze any esters. b. Extract the sterols with an organic solvent (e.g., hexane). c. Analyze the extracted sterols by thin-layer chromatography (TLC), HPLC, or GC-MS to separate and quantify the product (cycloeucalenol and its intermediates). If a radiolabeled substrate is used, product formation can be quantified by scintillation counting of the corresponding chromatographic fractions.[11]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Biosynthetic pathway from this compound to major phytosterols.

Caption: General workflow for the analysis of phytosterols from plant material using GC-MS.

Conclusion

This compound stands as a pivotal branch-point intermediate in the intricate network of phytosterol biosynthesis. Understanding the enzymes that act upon this precursor and the subsequent metabolic transformations is crucial for efforts aimed at metabolically engineering plants for enhanced production of desirable phytosterols. Furthermore, the enzymes in this pathway represent potential targets for the development of novel herbicides or fungicides. The methodologies and data presented in this guide offer a comprehensive resource for researchers in plant biology, biochemistry, and drug discovery to further explore the fascinating world of phytosterol metabolism.

References

- 1. The SMO1 Family of Sterol 4α-Methyl Oxidases Is Essential for Auxin- and Cytokinin-Regulated Embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification, characterization, and partial purification of 4 alpha-carboxysterol-C3-dehydrogenase/ C4-decarboxylase from Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plant sterol biosynthesis: identification of a NADPH dependent sterone reductase involved in sterol-4 demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC-MS/MS method for β-sitosterol, campesterol, stigmasterol quantitation. [wisdomlib.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Arabidopsis Mutants Reveal Multiple Roles for Sterols in Plant Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Plant sterol biosynthesis. Identification and characterization of two distinct microsomal oxidative enzymatic systems involved in sterol C4-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 24-Methylenecycloartanol: Properties, Protocols, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and known biological activities of 24-Methylenecycloartanol. This pentacyclic triterpenoid, a key intermediate in phytosterol biosynthesis, is gaining attention for its potential therapeutic applications.

Core Physical and Chemical Properties

This compound is a naturally occurring compound found in various plant species.[1] Its fundamental properties are summarized below, providing a foundational understanding for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₃₁H₅₂O | [1] |

| Molecular Weight | 440.7 g/mol | [1] |

| CAS Number | 1449-09-8 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 120-122 °C | |

| Boiling Point | 512.7 ± 19.0 °C (Predicted) | |

| Solubility | Practically insoluble in water. | |

| IUPAC Name | (1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.0¹˒³.0³˒⁸.0¹²˒¹⁶]octadecan-6-ol | [1] |

Spectral Data Summary

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. While detailed spectral data requires access to specialized databases, a summary of key spectral characteristics is provided.

| Spectral Data | Description |

| ¹³C NMR | Spectra available for this compound, crucial for confirming the carbon skeleton.[1] |

| ¹H NMR | Complete assignments of the proton NMR spectra have been achieved, aiding in conformational analysis.[2] |

| Mass Spectrometry (MS) | The fragmentation pattern is a key identifier for the molecule's structure. |

| Infrared (IR) Spectroscopy | IR spectra are available for further structural confirmation.[1] |

Experimental Protocols: Isolation and Purification

The isolation of this compound from natural sources is a multi-step process involving extraction and chromatography. The following is a generalized protocol based on methodologies reported in the literature for its extraction from plant materials like rice bran and Ficus krishnae.[3][4]

Extraction

-

Sample Preparation : The plant material (e.g., rice bran, stem bark) is dried and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction : The powdered material is subjected to extraction with a nonpolar solvent, such as hexane or petroleum ether, to isolate the lipophilic compounds, including this compound.[3][5] This can be performed using methods like maceration or Soxhlet extraction.

-

Concentration : The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

-

Column Chromatography : The crude extract is subjected to column chromatography over silica gel. A gradient elution is typically employed, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[6]

-

Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

High-Performance Thin Layer Chromatography (HPTLC) : For further purification and isolation, HPTLC can be employed. A mobile phase, such as a mixture of toluene, ethyl acetate, and methanol, has been shown to be effective.[4]

-

Crystallization : The purified fractions are concentrated, and the compound is crystallized from a suitable solvent system to obtain pure this compound.

A chemical method for the separation of this compound from the structurally similar compound cycloartenol has also been reported.[7]

Isolation and Purification Workflow for this compound.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, with its antidiabetic potential being the most extensively studied.

Antidiabetic Activity

Studies have shown that this compound, often in combination with cycloartenol, exhibits significant antidiabetic effects.[3][8] The proposed mechanisms include:

-

Enhanced Insulin Release : In-vivo and in-vitro studies have indicated that it can enhance the release of insulin from pancreatic β-cells.[3]

-

β-Cell Protection : It has shown a protective effect on pancreatic β-cells against glucose-induced toxicity.[3]

Proposed Antidiabetic Mechanism of this compound.

Anti-inflammatory and Anticancer Potential

While specific signaling pathways for this compound are not yet fully elucidated, triterpenoids, in general, are known to exert anti-inflammatory and anticancer effects through modulation of key signaling cascades.

-

Anti-inflammatory Effects : Many plant-derived compounds exert their anti-inflammatory effects by suppressing key signaling pathways like the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[9][10] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory cytokines.

-

Anticancer Effects : The anticancer properties of many natural compounds are linked to their ability to induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of complex signaling pathways involving proteins like caspases and the Bcl-2 family, and can be independent of the JAK/STAT pathway.[11][12][13]

Potential Anti-inflammatory Action via NF-κB Pathway Inhibition.

Conclusion

This compound is a promising natural product with significant potential for drug development, particularly in the area of metabolic disorders. This guide provides a solid foundation for researchers and scientists to build upon, offering key data and protocols to facilitate further investigation into its therapeutic applications. Further research is warranted to fully elucidate the specific molecular mechanisms and signaling pathways through which it exerts its biological effects.

References

- 1. This compound | C31H52O | CID 94204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Antidiabetes constituents, cycloartenol and this compound, from Ficus krishnae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and Structure Determination of 24-Methylenecycloartanyl Ferulate from Indian Rice Bran and Its Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The isolation of cycloartenol and this compound from false kola nuts (Garcinia kola Heckel) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. iscientific.org [iscientific.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Antidiabetes constituents, cycloartenol and this compound, from Ficus krishnae | PLOS One [journals.plos.org]

- 9. mdpi.com [mdpi.com]

- 10. Phytochemicals as Anti-Inflammatory Agents in Animal Models of Prevalent Inflammatory Diseases [mdpi.com]

- 11. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy | MDPI [mdpi.com]

- 12. Mda-7/IL-24 induces apoptosis of diverse cancer cell lines through JAK/STAT-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Occurrence of 24-Methylenecycloartanol in Food Sources: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

24-Methylenecycloartanol is a triterpenoid alcohol that serves as a key intermediate in the biosynthesis of phytosterols in plants. As a naturally occurring bioactive compound, its presence in various food sources has garnered interest for its potential pharmacological activities, particularly its antidiabetic properties. This technical guide provides a comprehensive overview of the occurrence of this compound in food, detailed experimental protocols for its analysis, and an exploration of its known biological signaling pathways.

Data Presentation: Quantitative Occurrence of this compound

The concentration of this compound varies significantly across different food sources. While data is not exhaustive for all food items, existing research provides valuable insights into its distribution. The following tables summarize the available quantitative data.

Table 1: Concentration of this compound and its Ferulate in Rice Bran

| Food Source | Form | Concentration | Reference |

| Rice Bran Oil (Indian Variety) | 24-Methylenecycloartanyl Ferulate | 1.02% in ethanol fraction | [1] |

| Rice Bran | 24-Methylenecycloartanyl Ferulate | Major component of γ-oryzanol | [2][3] |

| Rice Bran Oil | This compound | Component of phytosterol fraction | [4] |

Table 2: Presence of this compound in Other Food Sources

| Food Source Category | Specific Food Item | Presence/Absence & Notes | Reference |

| Nuts | Almonds, Cashews, Pistachios, Walnuts, Hazelnuts | Present | [5] |

| Brazil Nuts | Not explicitly mentioned | ||

| Seeds | Sesame Seed, Wheat Germ | High total phytosterol content; specific data for 24-MCA not provided. | [6] |

| Fruits & Vegetables | General | Generally low in total phytosterols. | |

| Legumes | General | No specific data found. | |

| Tropical Fruits | General | No specific data found. | [7][8] |

Experimental Protocols

Accurate quantification of this compound from complex food matrices requires robust analytical methodologies. The following sections detail the key experimental protocols for its extraction, identification, and quantification using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Protocol 1: Analysis of this compound by GC-MS

This protocol is a synthesized methodology based on established procedures for phytosterol analysis.[9][10][11]

1. Sample Preparation: Saponification and Extraction

-

Objective: To hydrolyze esterified sterols and extract the unsaponifiable matter containing free this compound.

-

Procedure:

-

Weigh approximately 1-5 g of the homogenized food sample into a round-bottom flask. For oil samples, use 250-500 mg.

-

Add an internal standard (e.g., 5α-cholestane or epicoprostanol) to correct for procedural losses.

-

Add 50 mL of 2 M ethanolic potassium hydroxide solution.

-

Reflux the mixture for 60 minutes at 80°C with constant stirring.

-

Cool the mixture to room temperature and add 50 mL of deionized water.

-

Perform liquid-liquid extraction by transferring the mixture to a separatory funnel and extracting three times with 50 mL of n-hexane or diethyl ether.

-

Combine the organic layers and wash with 50 mL of deionized water until the washings are neutral to pH paper.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen at a temperature not exceeding 40°C. The residue contains the unsaponifiable matter.

-

2. Derivatization: Silylation

-

Objective: To increase the volatility and thermal stability of this compound for GC analysis.

-

Procedure:

-

To the dried unsaponifiable matter, add 100 µL of a silylating agent mixture, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and trimethylchlorosilane (TMCS) (99:1, v/v) or bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS in pyridine.

-

Seal the vial and heat at 60-70°C for 30-60 minutes.

-

Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

-

3. GC-MS Parameters

-

Gas Chromatograph (GC) Conditions:

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 280-300°C.

-

Injection Mode: Splitless (1 µL injection volume).

-

Oven Temperature Program:

-

Initial temperature: 180°C, hold for 1 min.

-

Ramp to 280°C at 10°C/min, hold for 10 min.

-

Ramp to 300°C at 5°C/min, hold for 5 min.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of the trimethylsilyl (TMS) derivative of this compound (e.g., m/z 512 [M+], 397, 342). A full scan mode (m/z 50-600) can be used for initial identification.

-

Protocol 2: Analysis of this compound by HPLC-MS/MS

This protocol is a synthesized methodology based on established procedures for phytosterol analysis without the need for derivatization.[12][13][14][15]

1. Sample Preparation: Saponification and Extraction

-

Follow the same saponification and liquid-liquid extraction procedure as described in Protocol 1, step 1. Solid-Phase Extraction (SPE) can be used as an alternative or additional clean-up step to further purify the unsaponifiable matter.

2. HPLC-MS/MS Parameters

-

High-Performance Liquid Chromatograph (HPLC) Conditions:

-

Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and methanol is commonly used. An isocratic mobile phase of acetonitrile/methanol (99:1, v/v) can also be effective.[13]

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40°C.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometer (MS/MS) Conditions:

-

Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

-

Source Temperature: 300-400°C.

-

Corona Current: 4-5 µA.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. The precursor ion would be the protonated molecule [M+H]+ of this compound (m/z 441.4), and product ions would be selected based on fragmentation patterns (e.g., loss of water, [M+H-H₂O]+ at m/z 423.4).

-

Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound Analysis

Caption: General workflow for the analysis of this compound in food matrices.

Diagram 2: Proposed Signaling Pathway for Antidiabetic Effect

Caption: Proposed mechanism for the antidiabetic effects of this compound.

Signaling Pathways of this compound

The biological activities of this compound are an emerging area of research, with current evidence primarily pointing towards its potential in managing type 2 diabetes.

Inhibition of α-Glucosidase

One of the key proposed mechanisms for the antidiabetic effect of this compound is its ability to inhibit α-glucosidase.[16] This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting α-glucosidase, this compound can delay carbohydrate digestion and consequently reduce the rate of glucose absorption, leading to a lower postprandial blood glucose spike. This mechanism is a common target for many existing antidiabetic drugs.

Effects on Pancreatic β-Cells

In addition to its effects on carbohydrate digestion, studies suggest that this compound may directly impact pancreatic β-cells. Research has indicated that a mixture containing cycloartenol and this compound can enhance insulin release from pancreatic β-cells.[17][18] Furthermore, it has demonstrated cytoprotective effects, protecting these cells from glucose-induced toxicity.[17][18] This suggests a dual action: not only managing glucose influx but also preserving the function and viability of the insulin-producing cells. The precise molecular pathways underlying these cytoprotective and insulin-sensitizing effects are still under investigation but may involve modulation of cellular stress responses and insulin signaling pathways.

Conclusion

This compound is a promising bioactive compound found in various food sources, with rice bran being a particularly notable source. Its analysis requires specialized chromatographic techniques such as GC-MS and HPLC-MS/MS, for which detailed protocols have been outlined. The primary therapeutic potential of this compound appears to be in the management of type 2 diabetes, mediated through the inhibition of α-glucosidase and beneficial effects on pancreatic β-cells. Further research is warranted to fully elucidate its quantitative distribution in the food supply and to explore the full spectrum of its biological activities and underlying molecular mechanisms. This guide provides a foundational resource for researchers and professionals in the fields of food science, nutrition, and drug development to further investigate this intriguing natural compound.

References